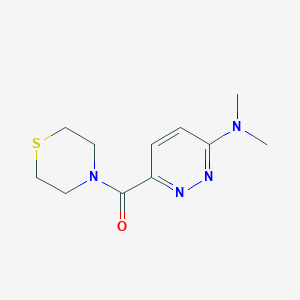

N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

[6-(dimethylamino)pyridazin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4OS/c1-14(2)10-4-3-9(12-13-10)11(16)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPIQBJCLGVUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyridazine derivative with thiomorpholine-4-carbonyl chloride in the presence of a base, followed by the introduction of the dimethylamine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the dimethylamine group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties . Research indicates that it can inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapeutics.

Antimicrobial Activity

N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine exhibits significant antimicrobial properties . Studies have shown that compounds with similar structures can effectively combat various bacterial strains, suggesting that this compound may also possess broad-spectrum antimicrobial activity .

Neurological Disorders

Research into the compound's effects on neurological disorders has revealed potential neuroprotective properties. Its ability to modulate neurotransmitter pathways could make it beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies

Industrial Applications

Beyond medicinal uses, this compound may find applications in the development of new materials and chemical processes due to its unique chemical structure. Its ability to serve as a building block in organic synthesis opens avenues for creating more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N,N-dimethyl-4-(thiomorpholine-4-carbonyl)pyridazin-3-amine

- N,N-dimethyl-6-(morpholine-4-carbonyl)pyridazin-3-amine

Uniqueness

N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.

Biological Activity

N,N-Dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine is a synthetic organic compound characterized by its pyridazine ring and thiomorpholine moiety. The compound's unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C11H16N4OS

- Molecular Weight : 252.34 g/mol

- CAS Number : 2097892-88-9

- IUPAC Name : [6-(dimethylamino)pyridazin-3-yl]-thiomorpholin-4-ylmethanone

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases, which are pivotal in cell signaling pathways.

- Protein-Ligand Interactions : Its structure allows for binding with biological macromolecules, facilitating studies on enzyme mechanisms and cellular interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Activity : It has been evaluated for potential antimicrobial effects against several pathogens.

- Neuroprotective Effects : Emerging studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Anticancer Activity

A study conducted by researchers demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating strong inhibitory effects on cell growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | |

| A549 (Lung Cancer) | 12 |

Antimicrobial Activity

In vitro tests revealed that the compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been investigated to enhance its biological activity. Variations in the thiomorpholine group and substitutions on the pyridazine ring have yielded compounds with improved potency and selectivity.

Q & A

Q. What synthetic routes are effective for preparing N,N-dimethyl-6-(thiomorpholine-4-carbonyl)pyridazin-3-amine?

- Methodological Answer : The synthesis typically involves coupling a pyridazine core with thiomorpholine via amide bond formation. For example, a multi-step approach may include: (i) Halogenation of the pyridazine ring at the 6-position, followed by Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the dimethylamine group. (ii) Activation of the pyridazine carboxyl derivative (e.g., using HATU or EDCI) for coupling with thiomorpholine. Reference similar pyridazine syntheses in and for optimized reaction conditions and protecting group strategies .

Q. How is the molecular structure of this compound validated using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include: (i) Growing high-quality crystals via vapor diffusion or slow evaporation. (ii) Data collection on a diffractometer (e.g., Bruker D8 Venture) and refinement using SHELXL . (iii) Validation with tools like PLATON or CCDC Mercury to check for disorder, hydrogen bonding, and geometric parameters .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of: (i) NMR (¹H/¹³C/2D-COSY) to confirm substituent positions and coupling patterns. (ii) High-resolution mass spectrometry (HRMS) for molecular ion verification. (iii) FT-IR to identify carbonyl (C=O) and thiomorpholine (C-S) stretches. Refer to structural validation protocols in and for detailed spectral benchmarks .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the thiomorpholine moiety. Pre-dry storage containers to minimize hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., thermal parameters, occupancy) be resolved during structural refinement?

- Methodological Answer : (i) Use SHELXL ’s constraints (e.g., DFIX, SIMU) to model disorder in the thiomorpholine ring . (ii) Validate hydrogen bonding networks with CrystalExplorer to identify missing H-atoms or incorrect torsion angles . (iii) Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in substituent orientation .

Q. How does the thiomorpholine moiety influence the compound’s pharmacological activity?

- Methodological Answer : The thiomorpholine group enhances lipophilicity and modulates target binding. For example: (i) Kinase inhibition assays (e.g., p38 MAPK) can compare activity against morpholine or piperidine analogs to isolate sulfur’s role in binding . (ii) Molecular docking (AutoDock Vina) can map interactions between the thiomorpholine sulfur and cysteine residues in the active site .

Q. What methodologies are used to analyze hydrogen bonding patterns affecting the compound’s stability or reactivity?

Q. What strategies address low solubility in biological assays for this compound?

- Methodological Answer : (i) Salt formation : React with HCl or trifluoroacetate to improve aqueous solubility. (ii) Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound integrity while reducing aggregation .

Q. How to design experiments to determine structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : (i) Synthesize analogs with bioisosteric replacements (e.g., replacing thiomorpholine with sulfonamides or piperazines). (ii) Screen analogs in functional assays (e.g., enzyme inhibition, cell viability) and correlate activity with computed descriptors (e.g., LogP, polar surface area) .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

(i) Molecular docking : Use AutoDock or Glide to model ligand-receptor interactions, focusing on the thiomorpholine’s sulfur and pyridazine’s π-π stacking.

(ii) Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues for mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.